Cas no 33783-80-1 (Pangelin)

Pangelin structure
Pangelin Chemische en fysische eigenschappen
Naam en identificatie
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,4-[[(2R)-2-hydroxy-3-methyl-3-buten-1-yl]oxy]-
- 4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2-hydroxy-3-methyl-3-butenyl)oxy]-,(R)-(+)- (8CI)
- 7H-Furo[3,2-g][1]benzopyran-7-one,4-[(2-hydroxy-3-methyl-3-butenyl)oxy]-, (R)-
- 7H-Furo[3,2-g][1]benzopyran-7-one,4-[[(2R)-2-hydroxy-3-methyl-3-butenyl]oxy]- (9CI)
- Pangelin
- R-(+)-Pangelin
- MLS002472950
- CHEMBL1870203
- AKOS040760617
- E87156
- SMR001397058
- DTXSID60187447
- CS-0140178
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)-
- HMS2198I04
- 33783-80-1
- MS-24080
- HY-N8131
- XP163691
- (R)-4-((2-Hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
- BVMOMQJYQYBMKL-LBPRGKRZSA-N
- 4-(2-hydroxy-3-methyl-but-3-enoxy)furo[3,2-g]chromen-7-one
- BVMOMQJYQYBMKL-UHFFFAOYSA-
- CHEBI:174732
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2-hydroxy-3-methyl-3-butenyl)oxy]-
- 4-[[(S)-2-Hydroxy-3-methyl-3-butenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- FS-7354
- BVMOMQJYQYBMKL-UHFFFAOYSA-N
- CS-0198370
- 37551-62-5
- HY-N9523
- Gosferol
- 4-[(2-Hydroxy-3-methyl-3-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 4-(2-Hydroxy-3-methylbut-3-enyloxy)-7H-furo[3,2-g]chromen-7-one
- 4-(2-hydroxy-3-methylbut-3-enoxy)uro[3,2-g]chromen-7-one
- AKOS040758096
- InChI=1/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
- FT-0775616
- 5-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]-2H-furo[3,2-g]chromen-2-one
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2-hydroxy-3-methyl-3-buten-1-yl)oxy]-
- E88636
- (R)-Pabulenol
- 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
- 4-{[(2R)-2-hydroxy-3-methylbut-3-en-1-yl]oxy}furo[3,2-g]chromen-7-one
- DA-76586
-
- Inchi: InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1
- InChI-sleutel: BVMOMQJYQYBMKL-LBPRGKRZSA-N
- LACHT: CC([C@H](COC1C2C=COC=2C=C2OC(C=CC=12)=O)O)=C
Berekende eigenschappen
- Exacte massa: 286.08412
- Monoisotopische massa: 286.08412354g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 458
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 68.9Ų
- XLogP3: 2.9
Experimentele eigenschappen
- PSA: 68.9
Pangelin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2041-20mg |
Pangelin |
33783-80-1 | 20mg |
¥ 3990 | 2024-07-19 | ||
A2B Chem LLC | AG08013-1mg |
PANGELIN |
33783-80-1 | 99% | 1mg |
$235.00 | 2024-04-20 | |
A2B Chem LLC | AG08013-5mg |
PANGELIN |
33783-80-1 | 99% | 5mg |
$585.00 | 2024-04-20 | |
TargetMol Chemicals | TN2041-1 mL * 10 mM (in DMSO) |
Pangelin |
33783-80-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1880 | 2023-09-15 | |
TargetMol Chemicals | TN2041-20 mg |
Pangelin |
33783-80-1 | 98% | 20mg |
¥ 3,990 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2041-1 mg |
Pangelin |
33783-80-1 | 1mg |
¥2433.00 | 2022-02-28 | ||
TargetMol Chemicals | TN2041-1 ml * 10 mm |
Pangelin |
33783-80-1 | 1 ml * 10 mm |
¥ 1880 | 2024-07-19 |
Pangelin Gerelateerde literatuur
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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